molecular formula C12H10O2S B12646636 2-Thienylmethyl benzoate CAS No. 85455-66-9

2-Thienylmethyl benzoate

Cat. No.: B12646636
CAS No.: 85455-66-9
M. Wt: 218.27 g/mol
InChI Key: QFKZQXHPVSHDMJ-UHFFFAOYSA-N
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Description

2-Thienylmethyl benzoate (C₁₂H₁₀O₂S, MW 218.27) is an ester derivative of benzoic acid where the hydroxyl group is replaced by a 2-thienylmethyl moiety. This compound combines the aromatic benzoate backbone with a thiophene ring, a heterocyclic structure known for its electron-rich properties and relevance in pharmaceuticals and materials science.

Properties

CAS No.

85455-66-9

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

thiophen-2-ylmethyl benzoate

InChI

InChI=1S/C12H10O2S/c13-12(10-5-2-1-3-6-10)14-9-11-7-4-8-15-11/h1-8H,9H2

InChI Key

QFKZQXHPVSHDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Thienylmethyl benzoate can be achieved through several methods. One common synthetic route involves the esterification of 2-thiophenemethanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. High-performance liquid chromatography (HPLC) can be used to purify the final product .

Chemical Reactions Analysis

2-Thienylmethyl benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thienylmethyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thienylmethyl benzoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate (C₁₁H₁₅NO₂, MW 193.24)

  • Structure: Features a dimethylamino substituent at the para position of the benzoate ring.
  • Reactivity : Demonstrates higher polymerization reactivity in resin cements compared to methacrylate-based initiators, achieving superior degrees of conversion (DC) in photopolymerization .
  • Applications: Preferred in dental resins due to improved physical properties (e.g., hardness, stability) over 2-(dimethylamino)ethyl methacrylate .
  • Key Difference: The electron-donating dimethylamino group enhances photoinitiation efficiency, whereas the thiophene in 2-thienylmethyl benzoate may offer distinct electronic interactions for specialized applications.

Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄, MW 209.20)

  • Structure : Contains acetamido and hydroxyl substituents on the benzoate ring.
  • Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
  • Applications : Intermediate in drug synthesis (e.g., antimicrobial agents) due to functional group diversity .
  • Key Difference : Polar substituents (hydroxyl, acetamido) increase hydrophilicity, contrasting with the hydrophobic thiophene group in 2-thienylmethyl benzoate.

2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid (C₁₁H₉NO₂S, MW 219.26)

  • Structure : Benzoic acid derivative with a thiazole substituent.
  • Physical Properties : Higher melting point (139.5–140°C) due to hydrogen bonding capability of the carboxylic acid group .
  • Applications : Used in research as a building block for heterocyclic compounds .
  • Key Difference : The carboxylic acid group enables salt formation (unlike ester derivatives), while the thiazole ring offers different bioactivity profiles compared to thiophene .

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications
2-Thienylmethyl benzoate C₁₂H₁₀O₂S 218.27 Not reported Organic solvents Pharmaceuticals, Polymers
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Not reported Polar solvents Resin cements
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Not reported DMSO, Ethanol Drug intermediates
2-(2-Methylthiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Aqueous alkali Heterocyclic synthesis

Biological Activity

2-Thienylmethyl benzoate is an organic compound with significant interest in various biological applications. Its structure, characterized by a thienyl group attached to a benzoate moiety, suggests potential interactions with biological systems that could lead to therapeutic benefits or toxicological concerns. This article reviews the current understanding of the biological activity of 2-thienylmethyl benzoate, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₀O₂S
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 85455-66-9

The biological activity of 2-thienylmethyl benzoate may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Recent studies have indicated that 2-thienylmethyl benzoate exhibits antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be relatively low, indicating potent antimicrobial effects.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.3

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that 2-thienylmethyl benzoate has a dose-dependent effect on various cell lines:

  • HeLa Cells : IC50 = 25 µM
  • MCF-7 Cells : IC50 = 30 µM

These findings suggest that while the compound may possess therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.

Study on Anticancer Activity

A notable study investigated the anticancer properties of 2-thienylmethyl benzoate in vitro. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing this compound as a lead in cancer therapy.

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of 2-thienylmethyl benzoate in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.

Toxicological Profile

While promising, the toxicological profile of 2-thienylmethyl benzoate warrants attention:

  • Teratogenic Effects : Animal studies have indicated potential teratogenic effects at high doses, necessitating further investigation into its safety profile during pregnancy.
  • Long-term Exposure Risks : Chronic exposure studies are required to determine any long-term health risks associated with this compound.

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